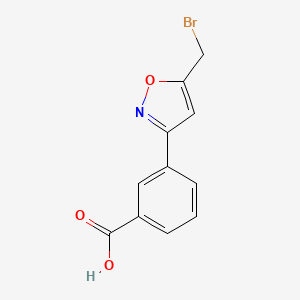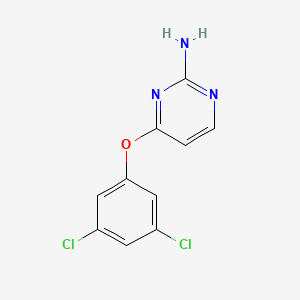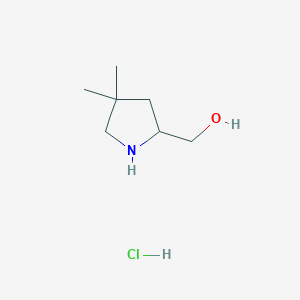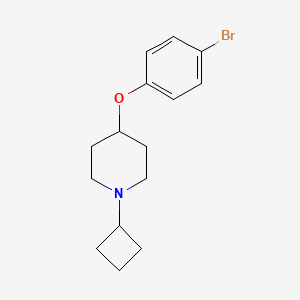
4-(N-Boc-amino)-1,6-heptanedioic acid
Descripción general
Descripción
4-(N-Boc-amino)-1,6-heptanedioic acid is a chemical compound with the molecular formula C12H21NO6This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the protection of the amino group with a Boc group. One common method is to react heptanedioic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(N-Boc-amino)-1,6-heptanedioic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding aldehydes or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Hydrolysis: Heptanedioic acid, 4-amino-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Heptanedioic acid, 4-oxo-.
Reduction: Heptanedioic acid, 4-hydroxy- or heptanediol.
Aplicaciones Científicas De Investigación
4-(N-Boc-amino)-1,6-heptanedioic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in further reactions, making it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Heptanedioic acid, 4-amino-4-(2-carboxyethyl)-
- Heptanedioic acid, 4-[(tert-butoxycarbonyl)amino]-
- Heptanedioic acid, 4-oxo-
- Heptanedioic acid, 4-hydroxy-
Uniqueness
4-(N-Boc-amino)-1,6-heptanedioic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in synthetic chemistry, where controlled reactions are essential .
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(4-6-9(14)15)5-7-10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMSTDAWIAVWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)
amine](/img/structure/B1450369.png)




![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)






